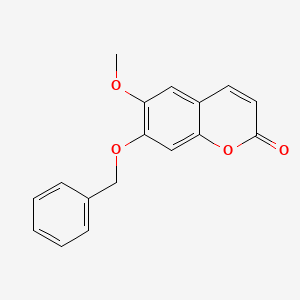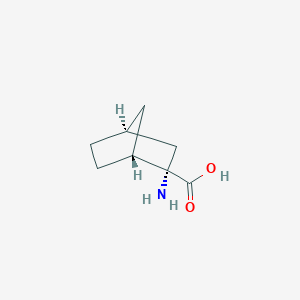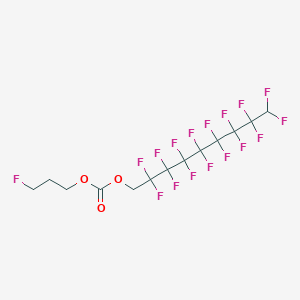
Phenol, 2,4-dimethyl-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-dimethyl-6-(methylthio)- is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dimethyl-6-(methylthio)- typically involves the alkylation of 2,4-dimethylphenol with methylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,4-dimethyl-6-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,4-dimethyl-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-dimethylphenol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phenol, 2,4-dimethyl-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,4-dimethyl-6-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The presence of the methylthio group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-dimethyl-: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Phenol, 2,6-dimethyl-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Phenol, 4-methyl-6-(methylthio)-: Different methyl group positioning, affecting its chemical behavior.
Uniqueness
Phenol, 2,4-dimethyl-6-(methylthio)- is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
7379-47-7 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3 |
Clave InChI |
LQBTUEKFSJRETJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)SC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)

![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
